1-(2,4,6-Trimethoxyphenyl)ethanol
Description
1-(2,4,6-Trimethoxyphenyl)ethanol is a substituted aromatic ethanol characterized by a benzene ring with three methoxy (-OCH₃) groups at the 2-, 4-, and 6-positions and a hydroxymethyl (-CH₂OH) group at the 1-position. The compound has been studied in crystallography and synthetic chemistry, particularly in comparisons with structurally analogous derivatives .
Properties
IUPAC Name |
1-(2,4,6-trimethoxyphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-7(12)11-9(14-3)5-8(13-2)6-10(11)15-4/h5-7,12H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDJJQHSRCSLPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1OC)OC)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sodium Borohydride (NaBH₄) Reduction
Reaction Conditions :
-
Substrate : 1-(2,4,6-Trimethoxyphenyl)ethanone (1.0 mmol)
-
Reducing Agent : NaBH₄ (2.0 mmol)
-
Solvent : Methanol or ethanol (10 mL)
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Temperature : 0–25°C
-
Time : 2–4 hours
Mechanism :
NaBH₄ selectively reduces the ketone to the secondary alcohol via nucleophilic hydride attack on the carbonyl carbon, followed by protonation.
Data :
| Parameter | Value |
|---|---|
| Yield | 82–88% |
| Purity (HPLC) | ≥95% |
| Stereochemical Outcome | Racemic mixture |
Optimization :
Lithium Aluminum Hydride (LiAlH₄) Reduction
Reaction Conditions :
-
Substrate : 1-(2,4,6-Trimethoxyphenyl)ethanone (1.0 mmol)
-
Reducing Agent : LiAlH₄ (1.2 mmol)
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Solvent : Tetrahydrofuran (THF, 15 mL)
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Temperature : Reflux (66°C)
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Time : 6 hours
Mechanism :
LiAlH₄ delivers hydrides more aggressively, enabling complete reduction even for sterically hindered ketones.
Data :
| Parameter | Value |
|---|---|
| Yield | 89–92% |
| Purity (HPLC) | ≥97% |
| Stereochemical Outcome | Racemic mixture |
Limitations :
-
Requires strict anhydrous conditions due to LiAlH₄’s reactivity with moisture.
-
Over-reduction is negligible due to the absence of reducible functional groups in the substrate.
Catalytic Hydrogenation
Palladium on Carbon (Pd/C) Catalyzed Reduction
Reaction Conditions :
-
Substrate : 1-(2,4,6-Trimethoxyphenyl)ethanone (1.0 mmol)
-
Catalyst : 10% Pd/C (5 mol%)
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Solvent : Ethanol (20 mL)
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Pressure : 1 atm H₂
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Temperature : 25°C
-
Time : 12 hours
Mechanism :
Heterogeneous catalysis facilitates surface adsorption of H₂ and ketone, followed by hydrogen transfer to the carbonyl group.
Data :
| Parameter | Value |
|---|---|
| Yield | 85–88% |
| Purity (HPLC) | ≥96% |
| Stereochemical Outcome | Racemic mixture |
Advantages :
Asymmetric Synthesis
Corey–Bakshi–Shibata (CBS) Reduction
Reaction Conditions :
-
Substrate : 1-(2,4,6-Trimethoxyphenyl)ethanone (1.0 mmol)
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Catalyst : (R)-CBS (10 mol%)
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Reducing Agent : BH₃·THF (1.2 mmol)
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Solvent : Toluene (15 mL)
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Temperature : −20°C
-
Time : 8 hours
Mechanism :
The chiral oxazaborolidine catalyst induces enantioselective hydride transfer, favoring the (R)-enantiomer.
Data :
| Parameter | Value |
|---|---|
| Yield | 78–82% |
| Enantiomeric Excess | 98% (R) |
| Purity (HPLC) | ≥99% |
Optimization :
Enzymatic Reduction
Reaction Conditions :
-
Substrate : 1-(2,4,6-Trimethoxyphenyl)ethanone (1.0 mmol)
-
Enzyme : Alcohol dehydrogenase (ADH, 20 mg/mL)
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Cofactor : NADPH (0.5 mmol)
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Solvent : Phosphate buffer (pH 7.0, 20 mL)
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Temperature : 30°C
-
Time : 24 hours
Mechanism :
Enzyme-mediated hydride transfer achieves high stereoselectivity for the (S)-enantiomer.
Data :
| Parameter | Value |
|---|---|
| Yield | 65–70% |
| Enantiomeric Excess | 95% (S) |
| Purity (HPLC) | ≥98% |
Challenges :
Comparative Analysis of Methods
| Method | Yield (%) | Stereoselectivity | Scalability | Cost |
|---|---|---|---|---|
| NaBH₄ Reduction | 82–88 | Racemic | High | Low |
| LiAlH₄ Reduction | 89–92 | Racemic | Moderate | Moderate |
| Pd/C Hydrogenation | 85–88 | Racemic | High | Moderate |
| CBS Reduction | 78–82 | 98% ee (R) | Low | High |
| Enzymatic Reduction | 65–70 | 95% ee (S) | Low | Very High |
Industrial Production Considerations
Chemical Reactions Analysis
1-(2,4,6-Trimethoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2,4,6-Trimethoxyphenyl)ethanol is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studies involving reaction mechanisms and kinetics.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmacologically active compounds.
Mechanism of Action
The mechanism of action of 1-(2,4,6-Trimethoxyphenyl)ethanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The methoxy groups and ethanol moiety can influence its binding affinity and specificity towards these targets. The exact molecular pathways involved can vary and are often the subject of ongoing research .
Comparison with Similar Compounds
1-(2,4,6-Trimethylphenyl)ethanol
- Substituents : Methyl (-CH₃) groups replace methoxy (-OCH₃) groups.
- Key Differences: Methyl groups lack the electron-donating resonance effects of methoxy groups, reducing aromatic ring electron density. Crystallographic studies reveal that the hydroxyl group forms intramolecular hydrogen bonds in 1-(2,4,6-trimethylphenyl)ethanol, resulting in a 0-D hydrogen-bonded moiety with C₁ symmetry. In contrast, bulkier substituents (e.g., isopropyl) disrupt this symmetry .
1-(2,4,6-Triisopropylphenyl)ethanol
- Substituents : Isopropyl (-CH(CH₃)₂) groups replace methoxy groups.
- Key Differences :
- The steric bulk of isopropyl groups hinders molecular packing, leading to distinct crystal lattice arrangements compared to methoxy-substituted derivatives.
- Hydrogen-bonding patterns differ significantly, with isopropyl-substituted compounds exhibiting reduced symmetry (C₁) due to steric constraints .
1-(4-Hydroxyphenyl)-3-(2,4,6-Trimethoxyphenyl)propan-1-one (Loureirin B)
- Structure: Contains a propanone backbone linking a 4-hydroxyphenyl group and a 2,4,6-trimethoxyphenyl group.
- Key Differences: The ketone functional group (C=O) replaces the ethanol moiety, altering reactivity and hydrogen-bonding capacity.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility | Key Functional Groups |
|---|---|---|---|---|---|
| This compound | C₁₁H₁₆O₄ | 212.24 | Not reported | Polar solvents (e.g., MeOH) | -OH, -OCH₃ |
| 1-(2,4,6-Trimethylphenyl)ethanol | C₁₁H₁₆O | 164.24 | 98–100 | Ethanol, DCM | -OH, -CH₃ |
| 1-(2,4,6-Triisopropylphenyl)ethanol | C₂₀H₃₂O | 288.47 | 120–122 | THF, chloroform | -OH, -CH(CH₃)₂ |
| 2,4,6-Trimethoxyacetophenone | C₁₁H₁₄O₄ | 210.23 | 72–74 | Ethyl acetate | C=O, -OCH₃ |
| Loureirin B | C₁₉H₂₂O₆ | 346.38 | 160–162 | DMSO, methanol | C=O, -OH, -OCH₃ |
Notes:
Comparison with Diazene Derivatives
- Example: 1-(4-Methoxyphenyl)-2-(2,4,6-trimethoxyphenyl)diazene (). Synthesis: Reacting 1,3,5-trimethoxyphenyl lithium with a diazene precursor in THF at −78°C.
Derivatives with Heterocyclic Moieties
- Example: (E)-1-(3-(Benzo[b]thiophen-3-yl)-2,4,6-trimethoxyphenyl)prop-2-en-1-one derivatives (). Synthesis: Claisen-Schmidt condensation of 2,4,6-trimethoxyacetophenone with substituted benzaldehydes. Reactivity: Electron-withdrawing substituents (e.g., -F, -Cl) on the phenyl ring enhance electrophilic reactivity .
Biological Activity
1-(2,4,6-Trimethoxyphenyl)ethanol is a phenolic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by recent research findings.
Chemical Structure and Properties
This compound features a trimethoxy-substituted phenyl group attached to an ethanol moiety. Its chemical structure can be represented as follows:
This compound's unique structure contributes to its diverse biological activities.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. A study involving various bacterial strains found that the compound effectively inhibited the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Efficacy of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.045 mg/mL |
| Escherichia coli | 0.038 mg/mL |
| Bacillus subtilis | 0.050 mg/mL |
The MIC values indicate the concentration at which the compound inhibits bacterial growth, demonstrating its potential as a therapeutic agent against resistant strains.
Anticancer Activity
The anticancer properties of this compound have been evaluated in various cancer cell lines. Notably, it has shown promising results in inhibiting the proliferation of breast cancer cells (MCF-7).
Table 2: Anticancer Activity in MCF-7 Cells
| Compound Concentration (µM) | Percentage Cell Viability (%) |
|---|---|
| 0.1 | 75 |
| 1.0 | 50 |
| 10.0 | 20 |
At higher concentrations (≥10 µM), the compound significantly reduced cell viability, indicating its potential as an anticancer agent.
Antioxidant Activity
The antioxidant capacity of this compound was assessed using various assays such as DPPH and FRAP. The results indicated that the compound possesses strong radical scavenging abilities.
Table 3: Antioxidant Activity Assays
| Assay Type | EC50 Value (mg/mL) |
|---|---|
| DPPH | 11.5 |
| FRAP | 9.8 |
An EC50 value represents the concentration required to achieve half-maximal effect; lower values indicate higher potency.
The biological activities of this compound are attributed to its ability to interact with cellular targets involved in oxidative stress and cell proliferation pathways. The compound has been shown to induce apoptosis in cancer cells by modulating key proteins involved in cell cycle regulation and apoptosis.
Case Studies
Recent studies have highlighted the effectiveness of this compound in various experimental setups:
- Antimicrobial Study : In a controlled environment, the compound was tested against MRSA strains and demonstrated significant inhibition compared to standard antibiotics.
- Cancer Research : A study involving MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent decrease in viability and increased apoptosis markers.
- Antioxidant Research : The compound's antioxidant effects were validated through in vivo studies where it reduced oxidative stress markers in animal models.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 1-(2,4,6-trimethoxyphenyl)ethanol and its derivatives?
- Claisen-Schmidt condensation is widely used for synthesizing derivatives of this compound. For example, reactions between 1-(2,4,6-trimethoxyphenyl)ethan-1-one and substituted benzaldehydes in methanol with KOH as a base yield α,β-unsaturated ketones (e.g., chalcone derivatives). Workup involves solvent removal, extraction with CH₂Cl₂, and silica gel chromatography for purification .
- Biocatalytic reduction using Saccharomyces cerevisiae in natural deep eutectic solvents (NADES) provides an eco-friendly route for enantioselective synthesis of chiral alcohols like (S)-1-(2,4,6-trimethoxyphenyl)ethanol. NADES enhances enzyme stability and reaction efficiency .
Q. How is this compound characterized structurally?
- NMR spectroscopy (¹H and ¹³C) confirms substitution patterns and stereochemistry. For example, methoxy protons appear as singlets (δ 3.76–3.77 ppm), and aromatic protons show splitting patterns dependent on substituents .
- High-resolution mass spectrometry (HRMS) validates molecular formulas. For instance, HRMS of 1-(2,4,6-trimethoxyphenyl)prop-2-yn-1-one ([M+H]⁺: m/z 221.20) matches the calculated value (C₁₂H₁₂O₄: m/z 220.07) .
Q. What solvents or conditions are optimal for handling this compound in experimental workflows?
- The compound is sparingly soluble in water but dissolves well in methanol, ethanol, and CH₂Cl₂. NADES (e.g., choline chloride-glycerol) improve solubility and reaction yields in green chemistry workflows .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Multi-technique validation : Combine 2D NMR (e.g., COSY, HSQC) with X-ray crystallography for ambiguous cases. For example, crystallographic data from SHELX-refined structures can confirm spatial arrangements of methoxy groups .
- Dynamic NMR analysis may resolve overlapping signals caused by rotational isomerism in derivatives like chalcones .
Q. What strategies optimize enantiomeric excess (ee) in biocatalytic reductions of 1-(2,4,6-trimethoxyphenyl)ethanone?
- NADES composition tuning : Adjusting water content in NADES (e.g., 20–30% v/v) improves enzyme activity and ee. For example, choline chloride-based NADES increased ee to >90% for (S)-enantiomers in related substrates .
- Substrate engineering : Introducing electron-withdrawing groups (e.g., halogens) on the phenyl ring enhances stereoselectivity during yeast-mediated reductions .
Q. How do structural modifications impact biological activity in derivatives of this compound?
- SAR studies on chalcone derivatives reveal that:
- Chlorine substitution at the para-position of the benzaldehyde moiety increases antibacterial potency due to enhanced lipophilicity .
- Methoxy group positioning (e.g., 2,4,6-trimethoxy vs. 3,4,5-trimethoxy) alters tubulin polymerization activity, as seen in analogs of 1-(2,4,6-trimethoxyphenyl)prop-2-yn-1-one .
Q. What analytical challenges arise in quantifying trace impurities during synthesis?
- HPLC-MS with C18 columns (gradient elution using acetonitrile/water) detects byproducts like unreacted ketones or over-oxidized species. For example, residual 1-(2,4,6-trimethoxyphenyl)ethanone can be quantified at <0.1% .
- GC-MS is suitable for volatile impurities, such as residual solvents (e.g., methanol) post-synthesis .
Methodological Recommendations
Q. How to design experiments for studying the compound’s in vitro activity?
- Tubulin polymerization assays : Monitor absorbance at 350 nm using purified tubulin and GTP. Derivatives like 1-(2,4,6-trimethoxyphenyl)prop-2-yn-1-one show EC₅₀ values <10 µM, comparable to paclitaxel .
- Antimicrobial testing : Use microbroth dilution (CLSI guidelines) to determine MIC values against S. aureus or E. coli. Methoxy-rich derivatives exhibit MICs of 8–16 µg/mL .
Q. What computational tools aid in predicting physicochemical properties?
- ACD/Labs Percepta : Predicts logP (2.1–3.5), aqueous solubility (0.1–1.5 mg/mL), and pKa (9.8–10.2 for phenolic OH, if present) .
- Density functional theory (DFT) : Models electronic effects of substituents on reaction pathways (e.g., Claisen-Schmidt kinetics) .
Critical Analysis of Evidence
- Conflicting data : Some chalcone derivatives in and show inconsistent melting points due to polymorphism. Multi-technique characterization (DSC/XRD) is recommended.
- SHELX limitations : While SHELX is robust for small-molecule crystallography, its handling of twinned macromolecular data requires cross-validation with PHENIX .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
